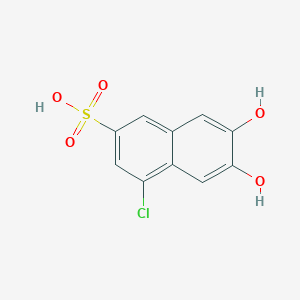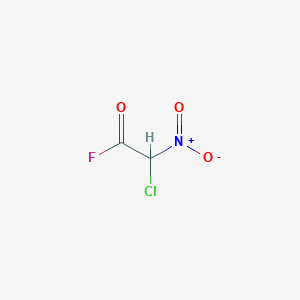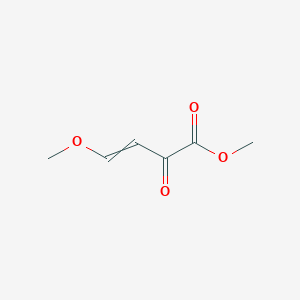
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7ClO5S. It is a derivative of naphthalene, characterized by the presence of chloro, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various fields, including dye synthesis and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 4-chloro-6,7-dihydroxynaphthalene. One common method includes heating 2-hydroxynaphthalene-3,6-disulfonic acid with caustic soda at elevated temperatures (around 270°C) for several hours. The reaction mixture is then diluted with water and acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6,7-dihydroxynaphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and electron donation, while the sulfonic acid group enhances solubility and reactivity. The chloro group can undergo substitution reactions, allowing the compound to interact with various biological and chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydroxynaphthalene-2-sulfonic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Contains additional sulfonic acid groups, increasing its solubility and reactivity in aqueous environments.
Uniqueness
4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of specialized dyes and other organic compounds .
Propriétés
Numéro CAS |
113458-97-2 |
|---|---|
Formule moléculaire |
C10H7ClO5S |
Poids moléculaire |
274.68 g/mol |
Nom IUPAC |
4-chloro-6,7-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H7ClO5S/c11-8-3-6(17(14,15)16)1-5-2-9(12)10(13)4-7(5)8/h1-4,12-13H,(H,14,15,16) |
Clé InChI |
GTCZQGWWJDIYBD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)







![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)


